8-(Methylsulfonyl)quinolin-3-amine
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Overview
Description
8-(Methylsulfonyl)quinolin-3-amine: is a chemical compound belonging to the quinoline family, characterized by the presence of a methylsulfonyl group at the 8th position and an amine group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Mechanism of Action
Target of Action
8-(Methylsulfonyl)quinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer activities . .
Mode of Action
Quinoline derivatives have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting cellular processes . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways, depending on their specific targets The downstream effects of these interactions can include changes in cellular processes, leading to the observed biological activities
Result of Action
Quinoline derivatives have been known to exhibit a range of biological activities, including antimalarial, antimicrobial, and anticancer activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylsulfonyl)quinolin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration under acidic conditions to form the quinoline ring . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methylsulfonyl group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-(Methylsulfonyl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
8-(Methylsulfonyl)quinolin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential as a therapeutic agent against various diseases, including malaria and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
8-Quinolinamine: Known for its broad-spectrum antimicrobial activity.
Quinoline-8-sulfonamide: Studied for its potential as an anticancer agent.
Uniqueness
8-(Methylsulfonyl)quinolin-3-amine is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and biological activity compared to other quinoline derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
8-methylsulfonylquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFSUTQDNLFSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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